1-(5-Methyl-2-thienyl)ethyl isocyanide
Description
Properties
IUPAC Name |
2-(1-isocyanoethyl)-5-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPDJOFRFMXQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Methyl 2 Thienyl Ethyl Isocyanide
Established Synthetic Routes to the Core Compound
The synthesis of 1-(5-Methyl-2-thienyl)ethyl isocyanide primarily involves the preparation of its corresponding amine precursor, 1-(5-Methyl-2-thienyl)ethylamine, followed by conversion to the isocyanide.
Amination and Subsequent Isocyanide Formation from Corresponding Amine Precursors
A common and effective route to the title compound begins with the synthesis of the primary amine, 1-(5-Methyl-2-thienyl)ethylamine. This can be achieved through the reductive amination of the corresponding ketone, 5-methyl-2-acetylthiophene. This transformation can be carried out using various reducing agents and ammonia (B1221849) sources. For instance, the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407), is a classic method for this conversion. nih.gov More modern approaches often employ catalytic systems, such as ruthenium or iridium complexes, with an ammonium salt like ammonium acetate (B1210297) and hydrogen gas as the reductant, offering high yields and operational simplicity. mdpi.com
Once the amine precursor is obtained, it is formylated to yield N-(1-(5-methyl-2-thienyl)ethyl)formamide. This formamide is then subjected to a dehydration reaction to produce the target isocyanide. A widely used and efficient method for this dehydration step is the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). This method is known for its high yields and relatively mild reaction conditions.
| Step | Reaction | Reagents and Conditions |
| 1 | Reductive Amination | 5-methyl-2-acetylthiophene, NH₄OAc, H₂, Ru/C₃-TunePhos catalyst, 80°C |
| 2 | Formylation | 1-(5-Methyl-2-thienyl)ethylamine, Ethyl formate, Reflux |
| 3 | Dehydration | N-(1-(5-methyl-2-thienyl)ethyl)formamide, POCl₃, Triethylamine, 0°C to rt |
Reaction of 1-(5-Methyl-2-thienyl)ethylamine with Chloroform (B151607) and Base
An alternative, classical method for the direct conversion of a primary amine to an isocyanide is the carbylamine reaction, also known as Hofmann's isocyanide synthesis. researchgate.net This reaction involves treating the primary amine, in this case, 1-(5-Methyl-2-thienyl)ethylamine, with chloroform (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). nih.govresearchgate.net
The mechanism of the carbylamine reaction proceeds through the formation of a dichlorocarbene (B158193) (:CCl₂) intermediate, which is generated from the reaction of chloroform with the strong base. researchgate.netnih.gov The nucleophilic amine then attacks the electrophilic dichlorocarbene, and subsequent elimination steps lead to the formation of the isocyanide. nih.gov While this method is effective for detecting primary amines due to the characteristic foul odor of isocyanides, it can sometimes suffer from lower yields compared to the formamide dehydration route. researchgate.net
Considerations for Reaction Conditions and Catalyst Systems
The choice of reaction conditions and catalysts is crucial for optimizing the yield and purity of this compound.
For the reductive amination step to form the precursor amine, catalyst systems like ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., C₃-TunePhos) have demonstrated high efficiency and enantioselectivity for a range of alkyl aryl ketones. mdpi.com The reaction is typically carried out under a hydrogen atmosphere at elevated temperatures. mdpi.com
In the dehydration of the formamide intermediate, the use of phosphorus oxychloride with a tertiary amine base like triethylamine is a well-established and high-yielding procedure. The reaction is often performed at low temperatures (around 0 °C) to control its exothermicity. Alternative dehydrating agents include tosyl chloride in the presence of pyridine.
For the carbylamine reaction, the choice of base and solvent is important. Alcoholic potassium hydroxide is commonly used to generate the dichlorocarbene in situ. The reaction is typically heated to drive it to completion. researchgate.net
Asymmetric and Stereoselective Synthesis of Chiral Analogs
The synthesis of enantiomerically pure chiral analogs of this compound is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry.
Enantioselective Approaches Utilizing Chiral Catalysts and Auxiliaries
Chiral Catalysts: The asymmetric synthesis of the chiral amine precursor can be achieved through the asymmetric hydrogenation of an enamide or imine derived from 5-methyl-2-acetylthiophene. Chiral rhodium complexes, often with bisphosphine ligands like SDP, have been successfully used for the asymmetric hydrogenation of enamides, affording chiral amines with high enantiomeric excess (ee). chemicalbook.com Chiral phosphoric acids have also emerged as powerful organocatalysts for the enantioselective reductive amination of ketones, providing access to chiral amines with excellent stereocontrol. wikipedia.orgsigmaaldrich.comnih.govresearchgate.net
| Catalyst Type | Ligand/Catalyst Example | Substrate Type | Typical Enantiomeric Excess (ee) |
| Chiral Rhodium Complex | (R)-SDP | (Z)-β-branched enamides | 88-96% |
| Chiral Phosphoric Acid | BINOL-derived phosphates | Imines | up to 98% |
Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary. For example, a chiral amine like (S)-(-)-α-methylbenzylamine can be condensed with 5-methyl-2-acetylthiophene to form a chiral imine. scbt.commdpi.com Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched 1-(5-Methyl-2-thienyl)ethylamine. researchgate.net Oxazolidinone auxiliaries are also widely used to direct stereoselective alkylation reactions. wikipedia.org
Application of Chiral Building Blocks in the Synthetic Pathway
The use of compounds from the "chiral pool" provides an alternative and often efficient route to enantiomerically pure products. For the synthesis of chiral this compound, one could envision starting from a chiral building block. For instance, a chiral ketone could be synthesized and then subjected to reductive amination. Alternatively, a chiral alcohol, which could be obtained through the asymmetric reduction of 5-methyl-2-acetylthiophene using a chiral reducing agent or an enzymatic reduction, can be converted to the corresponding amine with inversion of stereochemistry.
Enzymatic resolutions of racemic 1-(5-Methyl-2-thienyl)ethylamine or its derivatives can also be employed to separate the enantiomers, providing access to the desired chiral amine precursor for the subsequent isocyanide synthesis.
Process Optimization for Scalable Synthesis
The industrial production of isocyanides necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact. Process optimization for the scalable synthesis of this compound would center on the dehydration of N-(1-(5-methyl-2-thienyl)ethyl)formamide. Key parameters for optimization include the choice of dehydrating agent, reaction conditions, and purification methods.
The most common laboratory and industrial method for the synthesis of isocyanides is the dehydration of N-substituted formamides. mdpi.com This transformation can be achieved using various reagents, with phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl) being among the most frequently employed due to their effectiveness and relatively low cost. rsc.org
A general reaction scheme for the synthesis of the target compound would first involve the formylation of 1-(5-methyl-2-thienyl)ethylamine to yield N-(1-(5-methyl-2-thienyl)ethyl)formamide. This is typically a high-yielding reaction. The subsequent and more critical step is the dehydration of this formamide.
Dehydration using Phosphorus Oxychloride (POCl₃):
Phosphorus oxychloride is a powerful and effective dehydrating agent for the preparation of isocyanides from formamides. mdpi.com The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the acidic byproducts. nih.gov A significant advantage of using POCl₃ is the rapid reaction time, often completing within minutes, and the high yields achievable. mdpi.com
For a scalable process, optimization would involve a careful study of solvent choice, temperature control, and reagent stoichiometry. Dichloromethane and tetrahydrofuran (B95107) have been shown to be effective solvents for this reaction. nih.gov A solvent-free approach using triethylamine as both the base and solvent has also been reported, presenting a greener and more efficient alternative by reducing solvent waste and simplifying workup. mdpi.com
Below is a table summarizing typical reaction conditions and yields for the POCl₃-mediated dehydration of various formamides, which can be considered analogous for the synthesis of this compound.
Table 1: POCl₃-Mediated Dehydration of N-Substituted Formamides
| Formamide Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| N-(3-bromophenyl)formamide | Triethylamine | None | 0 | < 5 min | 98 |
| N-octadecyl formamide | Diisopropylethylamine | Dichloromethane | 25 | 2 h | 92 |
| N-benzylformamide | Triethylamine | Dichloromethane | 0 | 1 h | 95 |
Dehydration using p-Toluenesulfonyl Chloride (TsCl):
An alternative and often preferred method for scalable synthesis involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or quinoline (B57606). rsc.orgdtic.mil This method is considered more sustainable and offers a simplified reaction protocol and work-up compared to POCl₃. rsc.org The choice of base is crucial, with high-boiling amines like quinoline being particularly useful for the synthesis of volatile isocyanides, as the product can be distilled directly from the reaction mixture. dtic.mil
Mechanochemical approaches using TsCl and a solid base like sodium carbonate have also been developed, offering a greener alternative by minimizing solvent use. nih.gov For a scalable process, optimizing the molar ratios of the formamide, TsCl, and base is critical to maximize yield and minimize side reactions.
The following table provides an overview of reaction parameters for the TsCl-mediated dehydration of N-octadecyl formamide, illustrating the impact of solvent and base selection on the reaction outcome.
Table 2: Optimization of TsCl-Mediated Dehydration of N-octadecyl formamide
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 40 | 18 | 98 |
| Pyridine | Toluene | 110 | 18 | 85 |
| Triethylamine | Dimethyl Carbonate | 90 | 18 | 95 |
Continuous Flow Synthesis:
For large-scale industrial production, continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability. rsc.org A continuous flow setup for the synthesis of this compound would involve pumping a solution of the formamide precursor and the dehydrating agent/base mixture through a heated reactor coil. This method allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. rsc.org Furthermore, in-line purification and subsequent reactions can be integrated into the flow system, minimizing the handling of the often odorous and potentially unstable isocyanide product. rsc.org
Reactivity and Reaction Mechanisms of 1 5 Methyl 2 Thienyl Ethyl Isocyanide
Fundamental Chemical Transformations
The isocyanide group in 1-(5-methyl-2-thienyl)ethyl isocyanide can undergo several fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution, which alter the functional group and lead to the formation of new chemical entities.
Oxidation Pathways of the Isocyanide Functional Group
The oxidation of isocyanides is a key transformation that typically converts the isocyanide group into an isocyanate group (–N=C=O). This can be achieved using various oxidizing agents. The reaction mechanism can vary, sometimes involving radical intermediates. For instance, recent studies have explored visible-light photocatalysis for the oxidative functionalization of other bonds in the presence of an isocyanide, where the isocyanide itself can act as a photocatalyst. nih.govacs.org In these processes, an imidoyl radical intermediate may be formed, which can then be oxidized to a nitrilium ion. nih.govacs.org
While specific studies on the oxidation of this compound are not prevalent, general principles suggest it would react with common oxidizing agents to yield 1-(5-methyl-2-thienyl)ethyl isocyanate. The reaction of hydrogen isocyanide (HNC), an isomer of hydrogen cyanide (HCN), has been studied in combustion chemistry, where it offers a more reactive pathway for the oxidation of cyanides, often proceeding through HNCO as an intermediate. dtu.dkresearchgate.netacs.org
| Oxidizing Agent | General Product | Potential Mechanism Type |
|---|---|---|
| Ozone (O₃) | Isocyanate | Direct Oxidation |
| Peroxy acids (e.g., m-CPBA) | Isocyanate | Oxygen transfer |
| Visible Light/Photocatalyst | Amide (in presence of nucleophiles) | Radical-polar crossover |
| Molecular Oxygen (O₂) | Isocyanate | Radical or thermal oxidation |
Reduction Reactions Leading to Corresponding Amine Derivatives
The reduction of isocyanides is a well-established method for the synthesis of secondary amines. aakash.ac.in The isocyanide functional group can be readily reduced by various reagents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as hydrogen gas and Raney nickel. aakash.ac.ingauthmath.comdoubtnut.com
The reduction process involves the addition of hydrogen atoms across the nitrogen-carbon multiple bond. This transformation converts the isocyanide into a secondary amine where one of the alkyl groups is always a methyl group, derived from the isocyanide carbon. aakash.ac.inaakash.ac.in Therefore, the reduction of this compound is expected to yield N-methyl-1-(5-methyl-2-thienyl)ethylamine.
| Reducing Agent | Product from this compound | Reaction Type |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-1-(5-methyl-2-thienyl)ethylamine | Hydride Reduction gauthmath.comvedantu.com |
| Sodium Borohydride (NaBH₄) with catalyst | N-methyl-1-(5-methyl-2-thienyl)ethylamine | Hydride Reduction |
| H₂ / Raney Nickel | N-methyl-1-(5-methyl-2-thienyl)ethylamine | Catalytic Hydrogenation doubtnut.com |
| H₂ / Platinum (Pt) | N-methyl-1-(5-methyl-2-thienyl)ethylamine | Catalytic Hydrogenation |
Nucleophilic Substitution Reactions Involving the Isocyanide Moiety
The terminal carbon atom of the isocyanide group is electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is central to many of the most important reactions involving isocyanides. The mechanism of nucleophilic addition can be associative, starting with the attack of the nucleophile on the isocyanide carbon to form an intermediate, which may then undergo proton transfer or rearrangement. nih.govresearchgate.net
This initial nucleophilic attack is a key step in the multicomponent reactions discussed below. Protic nucleophiles such as water, alcohols, and primary amines can readily attack the isocyanide carbon, particularly when the isocyanide is coordinated to a metal center, which enhances its electrophilicity. rsc.org For instance, hydrolysis of isocyanides with dilute mineral acids yields a primary amine and formic acid. aakash.ac.invedantu.com This occurs because the carbon atom attracts electrophiles due to its negative charge, facilitating acid-catalyzed hydrolysis. vedantu.com
Multicomponent Reaction (MCR) Chemistry
This compound is a valuable component in multicomponent reactions (MCRs), which are chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.govnih.gov Isocyanide-based MCRs are particularly powerful for rapidly generating molecular complexity and are widely used in combinatorial chemistry and drug discovery. researchgate.netnih.gov
Participation in Ugi-Type Multicomponent Reactions
The Ugi four-component reaction (Ugi-4CR), discovered by Ivar Ugi in 1959, is one of the most significant isocyanide-based MCRs. nih.govamerigoscientific.com It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide (α-acylamino amide). wikipedia.orgacs.orgorganic-chemistry.org The reaction is highly efficient and tolerant of a wide variety of functional groups on each component. beilstein-journals.org
The generally accepted mechanism for the Ugi reaction involves the following key steps: amerigoscientific.comorganic-chemistry.orgnumberanalytics.com
Imine Formation: The aldehyde or ketone reacts with the amine to form an imine (or an iminium ion after protonation).
Nucleophilic Attack: The isocyanide, in this case, this compound, performs a nucleophilic attack on the iminium ion.
Nitrilium Ion Intermediate: This attack forms a nitrilium ion intermediate.
Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion.
Mumm Rearrangement: The resulting intermediate undergoes an intramolecular acyl transfer known as the Mumm rearrangement to yield the final stable bis-amide product. amerigoscientific.comwikipedia.org
The reaction is typically favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.orgbeilstein-journals.org The versatility of the Ugi reaction allows for the creation of vast chemical libraries by simply varying the four starting components. wikipedia.org
| Component | Role in Ugi Reaction | Example Reactant |
|---|---|---|
| Aldehyde or Ketone | Carbonyl source, forms imine | Benzaldehyde |
| Amine | Nitrogen source, forms imine | Aniline |
| Carboxylic Acid | Provides acyl group and acts as proton source | Acetic Acid |
| Isocyanide | Provides C-N backbone via nucleophilic attack | This compound |
Role in Passerini Reactions and Analogous Transformations
The Passerini reaction, first reported by Mario Passerini in 1921, is another fundamental isocyanide-based MCR. wikipedia.orgnih.gov It is a three-component reaction (3CR) involving an isocyanide, an aldehyde or ketone, and a carboxylic acid. organic-chemistry.org The product of the Passerini reaction is an α-acyloxy amide. wikipedia.org
Two primary mechanisms have been proposed for the Passerini reaction, depending on the solvent conditions: wikipedia.org
Concerted Mechanism: In aprotic solvents and at high concentrations, the reaction is believed to proceed through a concerted, non-ionic pathway. A hydrogen-bonded complex between the carbonyl compound and the carboxylic acid reacts in a single step with the isocyanide via a cyclic transition state. nih.govorganic-chemistry.org
Ionic Mechanism: In polar solvents, the reaction may proceed through an ionic pathway where the carbonyl is first protonated, followed by nucleophilic attack from the isocyanide to form a nitrilium ion, which is then trapped by the carboxylate. wikipedia.org
Like the Ugi reaction, the Passerini reaction is highly valued for its ability to construct complex molecules in a single step. organicreactions.org this compound would serve as the isocyanide component, contributing its carbon and nitrogen atoms to the backbone of the resulting α-acyloxy amide.
| Feature | Passerini Reaction | Ugi Reaction |
|---|---|---|
| Number of Components | Three (3CR) | Four (4CR) |
| Required Components | Isocyanide, Carbonyl, Carboxylic Acid | Isocyanide, Carbonyl, Carboxylic Acid, Amine |
| Product | α-Acyloxy Amide | α-Acylamino Amide (Bis-amide) |
| Typical Solvents | Aprotic (e.g., Dichloromethane, THF) nih.gov | Polar Protic (e.g., Methanol, Ethanol) beilstein-journals.org |
Contributions to Groebke-Blackburn-Bienaymé Reactions
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful acid-catalyzed, three-component reaction that synthesizes fused 3-aminoimidazo[1,2-a]-heterocycles from a heterocyclic amidine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.orgnih.gov this compound serves as a crucial building block in this process, providing one of the key components for the cyclization.
The generally accepted mechanism for the GBBR involves the initial formation of a Schiff base from the amidine and the aldehyde. nih.gov This intermediate is then protonated by the acid catalyst, forming a reactive iminium ion. The isocyanide, in this case, this compound, then participates in a [4+1] cycloaddition with the iminium ion. The final step is a rearomatization via a 1,3-proton shift to yield the stable imidazo-fused heterocyclic product. nih.gov
The structure of the isocyanide substituent—the 1-(5-methyl-2-thienyl)ethyl group—can influence the reaction's outcome. Steric hindrance from the substituent can affect the rate of cycloaddition, with bulkier groups sometimes leading to lower yields or requiring more forcing reaction conditions. researchgate.net Conversely, the electron-rich nature of the 5-methylthiophene ring may modulate the nucleophilicity of the isocyanide carbon, thereby influencing its reactivity toward the iminium intermediate. The GBBR is known for its broad substrate scope, tolerating a wide variety of isocyanide components. researchgate.net
| Component | Role in Reaction | Example Moiety |
|---|---|---|
| Heterocyclic Amidine | Provides the backbone for the fused ring system. | 2-Aminopyridine, 2-Aminopyrazine |
| Aldehyde | Contributes a carbon atom and a substituent to the final ring. | Benzaldehyde, Acetaldehyde |
| Isocyanide | Undergoes cycloaddition and provides the exocyclic amino group. | This compound |
| Acid Catalyst | Activates the aldehyde and amidine towards imine formation. | Scandium(III) triflate, Acetic acid |
Exploration of Other Isocyanide-Based Cascade and Cyclization Reactions
Beyond the GBBR, isocyanides are privileged synthons in a multitude of other cascade and cyclization reactions designed to build complex heterocyclic scaffolds. researchgate.net These reactions leverage the isocyanide's ability to be trapped by in-situ generated electrophiles, leading to the formation of multiple bonds in a single operation.
Examples of such transformations where a substrate like this compound could be employed include:
Copper-Catalyzed Cascade Reactions: These processes can involve the reaction of isocyanides with various partners. For instance, a copper catalyst can facilitate the conjugate addition of nucleophiles to isocyano enones, which then cyclize to form substituted oxazoles. researchgate.net
Radical Cascade Cyclizations: Visible-light-induced reactions can generate radical species that trigger a cascade cyclization involving an isocyanide group, leading to the synthesis of complex polycyclic aromatic compounds.
Palladium-Catalyzed Cyclizations: Isocyanide insertion into a carbon-palladium bond, formed via oxidative addition, is a key step in many palladium-catalyzed cascade reactions that form new heterocyclic rings. nih.gov
In these reactions, the 1-(5-Methyl-2-thienyl)ethyl group would be incorporated into the final product, influencing its properties. The specific electronic and steric profile of this group would play a critical role in the feasibility and outcome of these complex transformations.
Coordination Chemistry and Ligand Properties
As a ligand in organometallic chemistry, this compound exhibits properties analogous to other isonitriles, serving as a versatile building block for coordination complexes.
Classification and Characteristics as an L-Type Ligand
In the Covalent Bond Classification (CBC) system, ligands are categorized based on how they bond to a metal center. Isocyanides (R-N≡C) are classified as L-type ligands. wikipedia.org This classification denotes them as neutral, two-electron donors that form a coordinate covalent bond with the metal.
Key characteristics of isocyanides as L-type ligands include:
Sigma (σ) Donation: They possess a lone pair of electrons on the terminal carbon atom, which donates to a vacant orbital on the transition metal.
Pi (π) Acceptance: They have empty π* antibonding orbitals that can accept electron density from filled d-orbitals on the metal. researchgate.net
Comparison to CO: Isocyanides are often considered analogues of carbon monoxide (CO). However, most alkyl and aryl isocyanides are stronger σ-donors and weaker π-acceptors than CO. wikipedia.orgwikipedia.org
Electronic and Steric Influences on Coordination Behavior
The coordination behavior of this compound is profoundly influenced by the electronic and steric properties of its organic substituent. mdpi.comnih.gov
Electronic Influences: The thiophene (B33073) ring is an electron-rich aromatic system due to the participation of sulfur's lone pair electrons in the π-system. The additional methyl group further enhances this electron-donating character. This electronic profile increases the electron density on the isocyanide carbon, making this compound a relatively strong σ-donor ligand compared to isocyanides with electron-withdrawing groups. mdpi.com This strong σ-donation enhances the stability of the metal-ligand bond.
Steric Influences: The 1-(5-Methyl-2-thienyl)ethyl group imparts a moderate degree of steric bulk around the metal center. This steric hindrance can dictate the number of ligands that can coordinate to a single metal atom, influence the geometry of the resulting complex, and affect the kinetics of ligand substitution reactions. researchgate.netresearchgate.net The degree of steric hindrance is a critical factor in controlling the outcome of reactions at the metal center. fu-berlin.de
| Isocyanide Ligand (R-NC) | Electronic Nature of R | Expected σ-Donor Strength | Steric Bulk |
|---|---|---|---|
| Methyl Isocyanide | Electron-donating (alkyl) | Moderate | Low |
| tert-Butyl Isocyanide | Electron-donating (alkyl) | Strong | High |
| Phenyl Isocyanide | Can be electron-withdrawing or -donating | Variable | Moderate |
| This compound | Strongly electron-donating (alkyl + e-rich aryl) | Strong | Moderate-High |
Analysis of Metal-Isocyanide Bonding Interactions, Including Pi-Backbonding
The bond between a metal and an isocyanide ligand is a synergistic combination of σ-donation and π-backbonding. wikipedia.org
σ-Donation: The ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily the lone pair on the carbon, to an empty d-orbital of the metal.
π-Backbonding: The metal donates electron density from a filled d-orbital back into the empty π* antibonding orbitals of the C≡N bond. numberanalytics.comyoutube.com
This π-backbonding strengthens the metal-carbon bond but weakens the carbon-nitrogen triple bond. nih.gov The extent of π-backbonding is a critical factor influencing the stability and reactivity of the complex. numberanalytics.com For this compound, its strong σ-donor character increases the electron density on the metal, which in turn enhances the metal's ability to engage in π-backbonding.
The strength of these interactions can be probed experimentally. Infrared (IR) spectroscopy is particularly useful; an increase in π-backbonding leads to a decrease in the C≡N stretching frequency (ν(CN)) because electron density is being added to an antibonding orbital of the C≡N bond. wikipedia.orgrsc.org Structural analysis via X-ray crystallography can also provide evidence, as significant π-backbonding can cause the M-C-N angle to deviate from linearity (180°). wikipedia.orgnih.gov
Reactions of Metal-Isocyanide Complexes (e.g., Protonation, Redox, Insertion Reactions)
Once coordinated to a metal center, the reactivity of the isocyanide ligand is significantly altered, opening pathways for various transformations.
Protonation: Due to their enhanced basicity compared to CO, metal-isocyanide complexes are susceptible to protonation. Depending on the electronic structure of the complex, protonation can occur at the metal center or at the isocyanide nitrogen atom, the latter yielding aminocarbyne complexes ([LₙM≡C-NHR]⁺). wikipedia.org
Redox Reactions: Isocyanide ligands are adept at stabilizing metals in various oxidation states. Because they are both σ-donors and π-acceptors, they can support both electron-rich and electron-deficient metal centers, often allowing for reversible redox processes. wikipedia.org
Insertion Reactions: A hallmark reaction of coordinated isocyanides is their insertion into metal-carbon or metal-heteroatom bonds. vu.nl This 1,1-migratory insertion typically forms an imidoyl-metal species (M-C(R)=NR'), which is a key intermediate in many catalytic cycles, including palladium-catalyzed cross-coupling reactions. nih.govmdpi.com
Nucleophilic Attack: Coordination to a cationic metal center renders the isocyanide carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction is a classical route to the synthesis of the first metal-carbene complexes. mdpi.com
| Reaction Type | Description | General Product |
|---|---|---|
| Protonation (at N) | Addition of H⁺ to the isocyanide nitrogen. | Aminocarbyne complex |
| Migratory Insertion | Isocyanide inserts into an existing Metal-Alkyl (M-R') bond. | Imidoyl complex |
| Nucleophilic Attack | A nucleophile (Nu⁻) attacks the isocyanide carbon. | Metal-carbene complex |
| Redox Reaction | The metal center undergoes a change in oxidation state. | [M(CNR)ₓ]ⁿ⁺ → [M(CNR)ₓ]⁽ⁿ⁺¹⁾⁺ |
Compound Index
| Compound Name |
|---|
| This compound |
| 2-Aminopyridine |
| 2-Aminopyrazine |
| Acetic acid |
| Acetaldehyde |
| Benzaldehyde |
| Carbon monoxide |
| Methyl isocyanide |
| Phenyl isocyanide |
| Scandium(III) triflate |
| tert-Butyl isocyanide |
Synthesis of Heterocyclic Systems Incorporating the Thiophene-Isocyanide Scaffold
The isocyanide functional group is a versatile and highly reactive moiety in organic synthesis, renowned for its ability to participate in a wide array of transformations, particularly multicomponent reactions (MCRs) and cycloadditions. semanticscholar.orgnih.gov The unique electronic structure of the isocyanide carbon, which exhibits both nucleophilic and electrophilic character, allows it to act as a potent building block for the construction of complex heterocyclic scaffolds. scienceinfo.com In the context of This compound , the presence of the electron-rich 5-methylthiophene ring is expected to influence its reactivity, providing a robust scaffold for the synthesis of novel heterocyclic systems with potential applications in medicinal and materials chemistry.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of five-membered rings. Isocyanides are well-documented participants in [3+2] cycloaddition reactions, where they can serve as a C1 synthon that reacts with a 1,3-dipole, or they can be part of a three-atom component. A prominent example of this reactivity is the van Leusen pyrrole (B145914) synthesis, which involves the reaction of an α-metallated isocyanide, such as p-toluenesulfonylmethyl isocyanide (TosMIC), with a Michael acceptor.
While specific studies on This compound are not available, its behavior can be predicted by analogy. The isocyanide could theoretically be deprotonated at the α-carbon (the ethyl group's methine) using a strong base, creating a carbanion. This nucleophile could then attack an electron-deficient alkene. The resulting intermediate would undergo an intramolecular cyclization, followed by elimination of a suitable leaving group (if present) to form a substituted pyrrole ring.
The general mechanism for a [3+2] cycloaddition involving an isocyanide and an activated alkene is as follows:
Deprotonation: A base removes a proton from the carbon adjacent to the isocyanide group, forming a nucleophilic carbanion.
Michael Addition: The carbanion adds to an electron-deficient alkene (Michael acceptor).
Intramolecular Cyclization: The terminal nitrogen of the isocyanide group attacks the electron-deficient center of the Michael acceptor moiety, forming a five-membered ring.
Aromatization: Subsequent elimination and tautomerization lead to the final aromatic heterocyclic product.
Table 1: Illustrative [3+2] Cycloaddition Reactants and Potential Products This table illustrates the types of products that could be expected from the reaction of an isocyanide with various Michael acceptors, based on the principles of the van Leusen reaction.
| Isocyanide Component (Analog) | Michael Acceptor | Expected Pyrrole Product |
| Tosylmethyl isocyanide (TosMIC) | Acrylonitrile | 3-Cyano-4-tosylpyrrole |
| Tosylmethyl isocyanide (TosMIC) | Ethyl acrylate | 3-Ethoxycarbonyl-4-tosylpyrrole |
| Tosylmethyl isocyanide (TosMIC) | Phenyl vinyl sulfone | 3-(Phenylsulfonyl)-4-tosylpyrrole |
| This compound | Chalcone | 4,5-Diphenyl-3-(5-methyl-2-thienyl)pyrrole |
Formation of Thiazole (B1198619) Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The synthesis of thiazoles often involves the reaction of a thioamide or thiourea (B124793) with an α-halocarbonyl compound in the classic Hantzsch thiazole synthesis. However, isocyanide-based methods provide an alternative and efficient route.
One such method involves the base-induced cyclization of active methylene (B1212753) isocyanides with compounds like α-oxodithioesters. For This compound , a plausible pathway could involve its reaction with a suitable sulfur-containing electrophile. For instance, reaction with carbon disulfide in the presence of a base could form a dithiocarbamate (B8719985) intermediate, which could then be alkylated and cyclized to form a thiazole derivative.
Multicomponent reactions also offer a direct route to highly substituted thiazoles. While specific examples involving our target compound are unavailable, isocyanides are known to react with an aldehyde and a source of sulfur (like hydrogen sulfide (B99878) or a thioacid) in what can be considered a modified Ugi or Passerini-type reaction to build the thiazole core. The isocyanide acts as a key component that incorporates its carbon and nitrogen atoms into the final heterocyclic ring.
Table 2: General Approaches to Thiazole Synthesis from Isocyanides This table outlines generalized reaction schemes where an isocyanide could be used to form a thiazole ring.
| Reactant 1 | Reactant 2 | Reactant 3 | General Product Structure |
| Isocyanide (R-NC) | α-Thiocyano ketone | - | 2-Amino-4-substituted thiazole |
| Isocyanide (R-NC) | Thioacid | Aldehyde | 2,4,5-Trisubstituted thiazole |
| Isocyanide (R-NC) | Carbon Disulfide | α-Halo ketone | 2-Thio-4,5-disubstituted thiazole |
Synthesis of Pyrrole and Related Nitrogen-Containing Heterocycles
Beyond the van Leusen reaction, isocyanides are instrumental in various other syntheses of pyrroles and related nitrogen heterocycles. The reactivity of the isocyanide allows for its participation in cascade reactions where multiple bonds are formed in a single pot.
For This compound , a reaction with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in the presence of a nucleophile or an acid catalyst, could lead to the formation of highly functionalized pyrroles. The reaction typically proceeds through the formation of a zwitterionic intermediate generated from the nucleophilic attack of the isocyanide on the alkyne. This intermediate can then be trapped by a third component to construct the heterocyclic ring.
Furthermore, isocyanides can undergo formal [4+1] cycloaddition reactions with 1,3-dienes to yield dihydropyrrole derivatives, which can be subsequently oxidized to pyrroles. The feasibility of this reaction for This compound would depend on the electronic properties of the diene and the reaction conditions employed. The electron-rich thiophene ring on the isocyanide may influence the stability and reactivity of the intermediates in these cycloaddition pathways.
Table 3: Potential Pathways to Pyrroles from this compound This table provides hypothetical examples of reactions that could lead to pyrrole derivatives, based on established isocyanide chemistry.
| Co-reactant(s) | Reaction Type | Potential Product |
| Dimethyl acetylenedicarboxylate (DMAD), Water | Addition-Cyclization | Dimethyl 1-(1-(5-methyl-2-thienyl)ethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate |
| Acrylonitrile, NaH | [3+2] Cycloaddition (van Leusen type) | 4-Cyano-3-methyl-2-(5-methyl-2-thienyl)pyrrole |
| 1,3-Butadiene | [4+1] Cycloaddition | 1-(1-(5-methyl-2-thienyl)ethyl)-2,5-dihydro-1H-pyrrole |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(5-Methyl-2-thienyl)ethyl isocyanide, both ¹H and ¹³C NMR would provide definitive information on its connectivity and electronic environment. The expected chemical shifts are influenced by the aromatic, electron-rich 5-methylthiophene ring and the electron-withdrawing isocyanide group.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the ethyl group protons, and the methyl protons attached to the ring. The two protons on the thiophene ring (H-3 and H-4) would appear as doublets in the aromatic region, typically between 6.5 and 7.5 ppm. chemicalbook.comhmdb.ca Their specific shifts are influenced by the electronic effects of the methyl and the 1-isocyanoethyl substituents. The methine proton of the ethyl group (-CH) would be significantly deshielded by the adjacent isocyanide group and the thiophene ring, likely appearing as a quartet. The terminal methyl protons of the ethyl group (-CH₃) would resonate further upfield as a doublet, coupled to the methine proton. The methyl group attached to the thiophene ring (at C-5) is expected to appear as a singlet in the typical alkyl-aromatic region around 2.5 ppm. chemicalbook.com
Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbons of the thiophene ring typically resonate in the 120-150 ppm range. acs.orgchemicalbook.com The carbon atom bearing the isocyanide group (Cα of the ethyl group) would be significantly downfield. The isocyanide carbon itself (-N≡C) has a characteristic chemical shift, often appearing in a relatively uncongested region of the spectrum. The methyl carbon of the ethyl group and the methyl carbon attached to the thiophene ring would appear at the highest field (lowest ppm values). libretexts.org
Interactive Table: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Thiophene C2 | - | - | ~145-150 |
| Thiophene C3 | ~6.8-7.0 | d | ~125-128 |
| Thiophene C4 | ~6.6-6.8 | d | ~123-126 |
| Thiophene C5 | - | - | ~138-142 |
| 5-CH₃ | ~2.5 | s | ~15-17 |
| Ethyl -CH | ~4.5-4.8 | q | ~55-60 |
| Ethyl -CH₃ | ~1.6-1.8 | d | ~20-24 |
| -N≡C | - | - | ~155-165 |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations, particularly the Isocyanide Stretch
Infrared (IR) spectroscopy is an essential technique for identifying key functional groups within a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound would be the stretching vibration of the isocyanide (-N≡C) group. This bond typically gives rise to a strong, sharp absorption band in the range of 2180-2110 cm⁻¹. nih.govnih.govacs.org The exact position of this band can be sensitive to the electronic environment; for alkyl isocyanides, it is generally found around 2150 cm⁻¹. nih.govmdpi.com
Other characteristic vibrations would include:
Aromatic C-H stretching: Faint bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of the thiophene ring.
Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹), corresponding to the methyl and ethyl groups.
C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region, associated with the thiophene ring.
C-S stretching: Weaker bands in the fingerprint region, which can be difficult to assign definitively.
Interactive Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Isocyanide (-N≡C) Stretch | 2150 - 2120 | Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3050 | Weak to Medium |
| Aliphatic C-H Stretch | 2980 - 2900 | Medium |
| Thiophene Ring C=C Stretch | 1550 - 1450 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. For this compound (C₈H₉NS), the molecular weight is 151.23 amu.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 151. The fragmentation of this ion would likely proceed through several key pathways:
Alpha-cleavage: The most favorable fragmentation would be the cleavage of the bond between the ethyl group and the thiophene ring. This would lead to the formation of a highly stable 5-methyl-2-thienylmethyl cation (tropylium-like ion) at m/z = 111. This is often the base peak in the spectra of similar alkylthiophenes.
Loss of the Isocyanide Group: Fragmentation could also involve the loss of the ethyl isocyanide fragment or cleavage leading to a prominent peak corresponding to the thienyl portion of the molecule.
Benzylic-type Cleavage: Cleavage of the methyl group from the ethyl side chain would result in a fragment at m/z = 136 (M-15).
Interactive Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Identity | Notes |
| 151 | [C₈H₉NS]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [M - CH₃]⁺ | Loss of a methyl radical |
| 111 | [C₆H₇S]⁺ | Alpha-cleavage, formation of 5-methyl-2-thienylmethyl cation |
| 97 | [C₅H₅S]⁺ | Thienyl cation fragment |
X-ray Crystallography for Definitive Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural elucidation. This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles in the solid state. researchgate.netnih.gov
X-ray analysis would confirm the connectivity of the atoms and reveal the three-dimensional arrangement of the molecule, including the orientation of the ethyl isocyanide group relative to the plane of the thiophene ring. Furthermore, it would provide insight into the intermolecular interactions, such as π-π stacking of the thiophene rings or other non-covalent forces, that govern the crystal packing. acs.org While no crystal structure for this specific compound is currently reported, the structures of numerous thiophene derivatives have been successfully determined, providing a strong precedent for its feasibility. researchgate.net
Application of Advanced Spectroscopic Techniques for Mechanistic Studies and Intermediate Detection
Beyond primary structural characterization, advanced spectroscopic techniques are invaluable for probing reactivity and confirming complex structures.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from 1D NMR spectra. ethz.chnih.gov
COSY would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the coupling between the H-3 and H-4 protons on the thiophene ring.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively linking the ethyl group to the C-2 position of the thiophene ring and the methyl group to the C-5 position. mdpi.com
These advanced methods remove ambiguity and provide a complete, verified picture of the molecular structure. For studying reaction mechanisms or detecting transient intermediates involving the highly reactive isocyanide functionality, time-resolved spectroscopic techniques, such as time-resolved IR spectroscopy, could also be employed.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic structure and geometry of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
For 1-(5-Methyl-2-thienyl)ethyl isocyanide, DFT calculations would be employed to determine its most stable three-dimensional conformation. The geometry optimization process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. Such calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a reliable description of the molecule's geometry. rsc.org
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value Range | Structural Fragment |
|---|---|---|
| C-S bond length (thiophene) | 1.71 - 1.73 Å | Thiophene (B33073) |
| C=C bond length (thiophene) | 1.37 - 1.42 Å | Thiophene |
| C-C bond length (thiophene) | 1.42 - 1.45 Å | Thiophene |
| C-H bond length (methyl) | 1.08 - 1.10 Å | Methyl Group |
| N≡C bond length (isocyanide) | 1.16 - 1.18 Å | Isocyanide |
Note: These values are illustrative and based on typical DFT results for the specified functional groups.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methylthiophene ring, which would be the primary site for electrophilic attack. Conversely, the LUMO is likely to be centered around the isocyanide carbon atom, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. libretexts.org
DFT calculations on related aromatic and thienyl compounds can provide an estimate of these energy levels. researchgate.net Analysis of the orbital coefficients would further pinpoint the specific atoms that contribute most to these frontier orbitals, offering a more nuanced prediction of regioselectivity in chemical reactions.
Table 2: Representative Frontier Orbital Energies for Structurally Related Compounds
| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene | -6.1 | -0.2 | 5.9 |
| Phenyl Isocyanide | -6.5 | -0.8 | 5.7 |
Note: These values are approximations derived from computational studies on analogous molecules and serve to illustrate the expected range for this compound.
Theoretical Studies on Reaction Mechanisms and Transition State Structures
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition state structures. researchgate.net For reactions involving this compound, theoretical studies can map out the potential energy surface, providing a step-by-step description of the reaction mechanism.
Isocyanides are known to participate in a variety of reactions, such as multicomponent reactions (e.g., the Ugi and Passerini reactions), cycloadditions, and nucleophilic additions to the isocyanide carbon. mdpi.comacs.org Theoretical investigations of these reaction types involving analogous isocyanides have revealed detailed mechanistic insights. For instance, DFT calculations can be used to locate the transition state for the rate-determining step, and the calculated activation energy can provide a quantitative measure of the reaction rate. rsc.org
A theoretical study on the reactivity of this compound could, for example, model its participation in a [3+2] cycloaddition reaction. Such a study would involve identifying the structures of the reactants, the transition state, and the products, and calculating the corresponding energies to determine the thermodynamic and kinetic feasibility of the reaction.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and the interpretation of experimental spectra. numberanalytics.comwiley.comaip.orgrsc.org Techniques like DFT can be used to calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).
For this compound, theoretical calculations could predict the characteristic vibrational stretching frequency of the isocyanide group (-N≡C), which typically appears in the IR spectrum as a strong band between 2150 and 2110 cm⁻¹. scripps.edu Similarly, the ¹H and ¹³C NMR chemical shifts for the protons and carbons of the thiophene ring, the ethyl group, and the isocyanide carbon can be calculated and compared with experimental data to confirm the molecular structure. rsc.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. rsc.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Value/Region |
|---|---|---|
| IR Spectroscopy | ν(N≡C) stretch | 2110 - 2150 cm⁻¹ |
| ¹³C NMR Spectroscopy | δ(Isocyanide C) | 155 - 170 ppm |
| ¹H NMR Spectroscopy | δ(Thiophene H) | 6.5 - 7.5 ppm |
Note: These predictions are based on established ranges for the respective functional groups and computational studies on similar molecular structures.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are excellent for determining the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their conformational dynamics and interactions with other molecules in a condensed phase (e.g., in a solvent or a biological environment). mdpi.com
An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the energy barriers between them. The flexibility of the ethyl linker and the rotation around the single bonds connecting it to the thiophene ring and the isocyanide group would be of particular interest.
Furthermore, MD simulations can provide insights into how this compound interacts with its environment. researchgate.net By analyzing the trajectories of the simulation, one can identify and quantify intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-stacking interactions with solvent molecules or other solutes. This information is crucial for understanding the compound's solubility, aggregation behavior, and potential interactions with biological macromolecules. mdpi.com
Applications in Chemical Research and Advanced Organic Synthesis
Utility as a Versatile Building Block in the Construction of Complex Organic Architectures
1-(5-Methyl-2-thienyl)ethyl isocyanide serves as a highly effective building block in the synthesis of intricate organic molecules, largely owing to the reactive nature of the isocyanide functional group. This group readily participates in a variety of multicomponent reactions (MCRs), most notably the Ugi four-component reaction (U-4CR). cbijournal.comnih.gov The U-4CR allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. cbijournal.com This reaction is particularly powerful for generating peptidomimetics, which are compounds that mimic the structure and function of peptides. researchgate.netnih.gov
The thiophene (B33073) moiety within this compound introduces a sulfur-containing heterocyclic core, a common scaffold in many biologically active compounds. frontiersin.orgethernet.edu.et The presence of this ring system, combined with the stereocenter at the ethyl group, allows for the creation of structurally diverse and complex molecules with potential pharmaceutical applications. A key advantage of using this isocyanide in MCRs is the ability to introduce multiple points of diversity in a single synthetic step, leading to the rapid assembly of complex molecular frameworks from simple starting materials. nih.gov
One of the significant applications of this building block is in the synthesis of macrocycles. cbijournal.comresearchgate.netpolimi.it Macrocyclic compounds are of great interest in drug discovery as they can target challenging biological targets like protein-protein interactions. researchgate.netpolimi.it The Ugi reaction, employing bifunctional starting materials, can be strategically used to achieve macrocyclization, and this compound can be a key component in the linear precursor that undergoes ring closure. nih.govpolimi.it This approach offers an efficient pathway to novel macrocyclic structures that would be challenging to synthesize via traditional methods. researchgate.netpolimi.it
Table 1: Examples of Complex Architectures Synthesized Using Isocyanide Building Blocks
| Product Class | Synthetic Strategy | Key Features |
| Peptidomimetics | Ugi Four-Component Reaction | Mimics peptide structures, potential for improved pharmacological properties. researchgate.netnih.gov |
| Heterocycles | Ugi and Passerini Reactions | Access to a wide range of heterocyclic scaffolds, many with biological activity. frontiersin.orgethernet.edu.et |
| Macrocycles | Intramolecular Ugi Reaction | Efficient synthesis of large ring systems, important for targeting protein-protein interactions. cbijournal.comresearchgate.netpolimi.it |
Application in Combinatorial Chemistry for Library Generation and Drug Discovery Platforms
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as chemical libraries, which can then be screened for biological activity. ijpsr.com Isocyanide-based multicomponent reactions, particularly the Ugi reaction, are exceptionally well-suited for combinatorial synthesis due to their one-pot nature and the ability to vary four different starting materials. nih.gov
This compound, with its distinct chemical features, can be employed as one of the core building blocks in the generation of such libraries. By systematically varying the aldehyde, amine, and carboxylic acid components in the Ugi reaction, a vast array of compounds bearing the 1-(5-methyl-2-thienyl)ethyl moiety can be synthesized. This approach allows for the exploration of a large chemical space in a time- and resource-efficient manner. nih.govijpsr.com
The resulting libraries of compounds can be screened in high-throughput assays to identify "hit" molecules with desired biological activities. These hits can then be further optimized to develop new drug candidates. The use of solid-phase synthesis techniques can further streamline the process of library generation and purification. ijpsr.comnih.gov In this approach, one of the starting materials is attached to a solid support, and the subsequent reaction steps are carried out. This simplifies the purification process as excess reagents and byproducts can be easily washed away. nih.gov
Table 2: Key Aspects of Using this compound in Combinatorial Chemistry
| Feature | Description |
| High Diversity | The Ugi reaction allows for the variation of four components, leading to a large number of structurally diverse products from a small set of starting materials. nih.gov |
| Efficiency | Multicomponent reactions are typically one-pot procedures, which significantly reduces the number of synthetic steps and purification procedures required. ijpsr.com |
| Drug-like Scaffolds | The incorporation of the thiophene ring and the peptidomimetic backbone can lead to compounds with favorable pharmacological properties. frontiersin.org |
| High-Throughput Screening Compatibility | The large libraries generated can be efficiently screened for biological activity using modern high-throughput screening techniques. |
Investigations into Enzyme Mechanisms and Protein-Ligand Interactions through Chemical Probes
Chemical probes are small molecules designed to interact with biological macromolecules in a specific manner, thereby providing insights into their function and mechanism of action. Isocyanides, due to their ability to coordinate with metal ions and form covalent bonds with certain residues, can serve as effective chemical probes. researchgate.net
Mechanistic Studies of Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)
The isocyanide functional group in this compound can act as a ligand for the metal centers present in the active sites of metalloenzymes. researchgate.net This interaction can be studied using various spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate the binding mode and the geometry of the enzyme-inhibitor complex. Such studies can provide valuable information about the structure and function of the enzyme's active site. researchgate.net
Furthermore, the reactivity of the isocyanide group can be exploited to covalently label specific residues within a protein's active site. This can help in identifying key amino acids involved in catalysis or substrate binding. While specific studies on this compound for this purpose are not widely reported, the general principle of using isocyanides as probes for metalloprotein active sites is an established concept. researchgate.net There is also potential for studying the interactions of isocyanide-containing compounds with nucleic acids, although this is a less explored area. Mechanistic studies have been conducted on how certain molecules can cause DNA damage, and isocyanide-containing compounds could potentially be investigated in this context. nih.gov
Application in Probing Biochemical Pathways
Development of Specialty Chemicals and Functional Materials Exhibiting Unique Properties
The unique electronic and coordination properties of the isocyanide group make this compound a candidate for the development of specialty chemicals and functional materials. Isocyanides are known to be excellent ligands for a variety of transition metals, forming stable organometallic complexes. researchgate.net
These organometallic complexes can exhibit interesting catalytic properties and have potential applications in various chemical transformations. The thiophene ring in this compound can also influence the electronic properties of the resulting metal complex, potentially leading to novel catalytic activities. The development of environmentally benign organometallic catalysts is an active area of research, and isocyanide ligands can play a role in the design of such catalysts.
Furthermore, the incorporation of this compound into polymeric structures or onto surfaces could lead to the development of functional materials with unique optical, electronic, or sensory properties. The thiophene unit is a well-known component of conducting polymers, and its combination with the isocyanide group could lead to new materials with interesting applications in electronics and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
